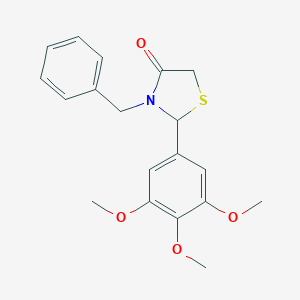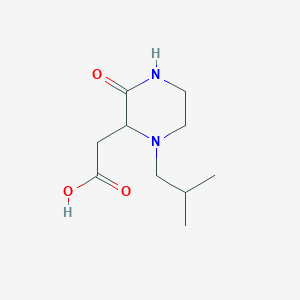
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid” is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) . The SMILES representation is CC(C)CN1CCNC(=O)C1CC(=O)O . Physical And Chemical Properties Analysis
The boiling point of “this compound” is 433.7±30.0 °C at 760 mmHg . The flash point is 216.1±24.6 °C . Unfortunately, the density and melting point were not available in the search results.Aplicaciones Científicas De Investigación
Cardioprotective Effects
A study on a molecule structurally related to (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, denoted as 1c, showed potential cardioprotective effects against cardiac remodeling in myocardial infarction. The compound demonstrated significant inhibition of angiotensin-converting enzyme and improved cardiac dysfunction markers in vivo, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri et al., 2020).
Microbial Production and Environmental Implications
Research on volatile fatty acids (VFAs), including isobutyric and isovaleric acid (structurally related to the compound ), highlighted their potential as replacements for petroleum-based VFAs. These acids are products of microbial fermentation and have applications in synthesizing commercially-important chemicals, showcasing renewability and sustainability. However, the pathways for isobutyric acid and isovaleric acids are not well understood, indicating a need for further research in this area (Bhatia & Yang, 2017).
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, which include the structure of the compound , are significant in drug design due to their presence in a wide array of therapeutic agents. These derivatives have shown varied medicinal potential, such as antipsychotic, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, suggesting a broad scope for pharmaceutical applications and research (Rathi et al., 2016).
Environmental Fate and Effects
Research on oxo-process chemicals, including isobutyric acid, has indicated that these compounds are generally of low concern to aquatic life. They are readily biodegradable, and their inadvertent releases into the environment would be rapidly biodegraded in soil and water, posing a negligible threat to aquatic life. This provides insights into the environmental safety and impact of such compounds (Staples, 2001).
Nutritional and Metabolic Aspects in Ruminants
The compound is related to isoacids like isobutyric acid, which play a role in the ruminal and intermediary metabolism of ruminants. These acids are involved in the biosynthesis of amino acids and higher branched-chain volatile fatty acids, influencing microbial fermentation and possibly animal performances (Andries et al., 1987).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMLEMPUUKCWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

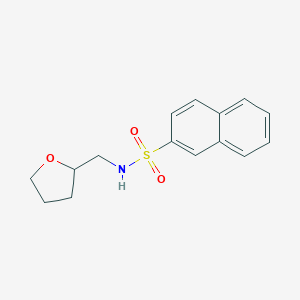

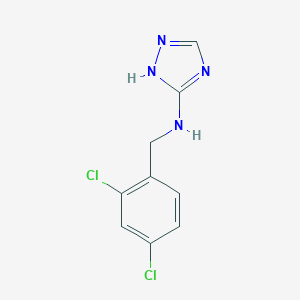
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)
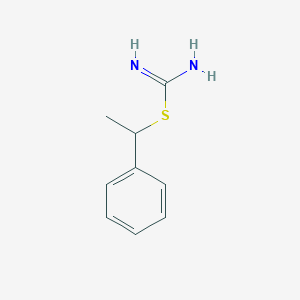
![4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B498972.png)

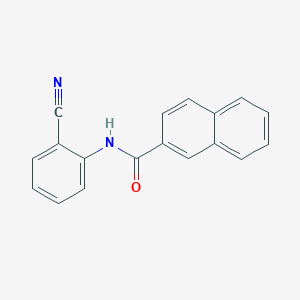
![2-[6-(Diethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B498977.png)
![9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-3H-purin-6-one](/img/structure/B498978.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B498979.png)
